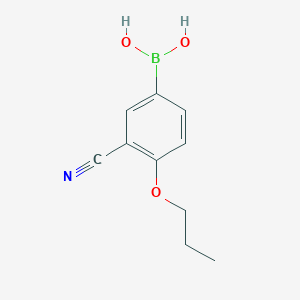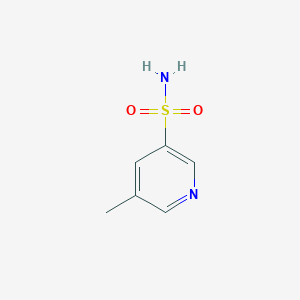
5-Methylpyridin-3-sulfonamid
Übersicht
Beschreibung
5-Methylpyridine-3-sulfonamide is a molecule with the molecular formula C6H8N2O2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .
Molecular Structure Analysis
The molecular structure of 5-Methylpyridine-3-sulfonamide consists of a pyridine ring with a methyl group at the 5th position and a sulfonamide group at the 3rd position .Physical And Chemical Properties Analysis
5-Methylpyridine-3-sulfonamide has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antitumoraktivität
5-Methylpyridin-3-sulfonamid-Derivate wurden auf ihre potenziellen Antitumor-Eigenschaften untersucht. Die Fähigkeit der Verbindung, die Kinaseaktivität, insbesondere die PI3Kα-Kinase, zu hemmen, macht sie zu einem Kandidaten für die Krebsbehandlungsforschung . Diese Derivate können in enantiomerenreinen Formen synthetisiert werden, wodurch die Untersuchung der Auswirkungen der Stereochemie auf die biologische Aktivität ermöglicht wird.
Landwirtschaft: Entwicklung von Pestiziden
Im Agrarsektor sind Pyridinsulfonamid-Strukturen integraler Bestandteil der Entwicklung neuer Pestizide. Ihre Fähigkeit, schwache Wasserstoffbrückenbindungen zu bilden und im Vergleich zu Amidgruppen die Säurestärke zu erhöhen, macht sie geeignet für die Herstellung effektiverer und selektiverer Agrochemikalien . Dies kann zur Entwicklung von Pestiziden mit verbesserter Wirksamkeit und geringeren Auswirkungen auf die Umwelt führen.
Industrielle Chemie: Suzuki-Miyaura-Kupplung
Die Verbindung wird in der industriellen Chemie eingesetzt, insbesondere im Suzuki-Miyaura-Kupplungsprozess. Diese Reaktion ist eine weit verbreitete Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, und Organoboran-Reagenzien, die von Pyridinsulfonamiden abgeleitet sind, werden wegen ihrer Stabilität und Umweltfreundlichkeit geschätzt .
Umweltwissenschaften: Wasseraufbereitung
Sulfonamidverbindungen, einschließlich this compound, werden auf ihre Rolle in Wasseraufbereitungsprozessen untersucht. Ihre hohe Resistenz gegenüber biologischem Abbau und ihre biologische Aktivität wecken Bedenken hinsichtlich der Verbreitung von Antibiotikaresistenz, was Forschungsarbeiten zu ihrer Entfernung aus Wasserquellen erforderlich macht .
Materialwissenschaften: Entwicklung funktionaler Materialien
Pyridinsulfonamid-Derivate werden auf ihre Verwendung bei der Entwicklung funktionaler Materialien untersucht. Ihre einzigartigen physikalisch-chemischen Eigenschaften, wie z. B. die Fähigkeit, Komplexe mit Metallen zu bilden und an Redoxreaktionen teilzunehmen, machen sie auf diesem Gebiet wertvoll .
Analytische Chemie: Entwicklung breitspezifischer Aptamere
In der analytischen Chemie wurden breitspezifische Aptamere auf Basis von this compound für den Nachweis verschiedener Sulfonamide entwickelt. Diese Aptamere können in kolorimetrischen Assays eingesetzt werden und bieten eine Methode für den gleichzeitigen Nachweis mehrerer Verbindungen .
Wirkmechanismus
Target of Action
5-Methylpyridine-3-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including 5-Methylpyridine-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of DNA and inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways. The most significant is the disruption of DNA synthesis, as folic acid is a precursor to the nucleotides required for DNA replication . This disruption can lead to cell death in rapidly dividing cells, such as bacteria .
Pharmacokinetics
It has been suggested that modifications to the sulfonamide structure can lead to increased biochemical and cellular potency and improved oral exposure
Result of Action
The primary result of the action of 5-Methylpyridine-3-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and inhibits the proliferation of bacteria .
Biochemische Analyse
Biochemical Properties
5-Methylpyridine-3-sulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit or activate the enzymes, thereby affecting the biochemical pathways they are involved in. For instance, the interaction with carbonic anhydrase can inhibit its activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons .
Cellular Effects
5-Methylpyridine-3-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation of certain cell types by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 5-Methylpyridine-3-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity. This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Additionally, 5-Methylpyridine-3-sulfonamide can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyridine-3-sulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylpyridine-3-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methylpyridine-3-sulfonamide vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting specific enzymes and modulating cellular processes. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or cellular effects without causing toxicity .
Metabolic Pathways
5-Methylpyridine-3-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of 5-Methylpyridine-3-sulfonamide .
Transport and Distribution
The transport and distribution of 5-Methylpyridine-3-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 5-Methylpyridine-3-sulfonamide can bind to proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methylpyridine-3-sulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it can exert its effects on cellular processes . The activity and function of 5-Methylpyridine-3-sulfonamide can be influenced by its localization within the cell, as it interacts with different biomolecules in various subcellular compartments .
Eigenschaften
IUPAC Name |
5-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCLBZBRCMPULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704532 | |
| Record name | 5-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938066-07-0 | |
| Record name | 5-Methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium 1-[(3-{[2-(4-azido-2,3,5,6-tetrafluorobenzamido)ethyl]disulfanyl}propanoyl)oxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1505261.png)
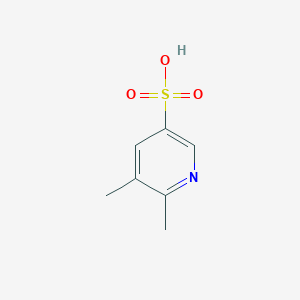
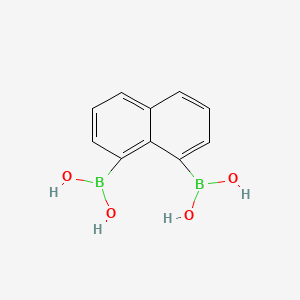

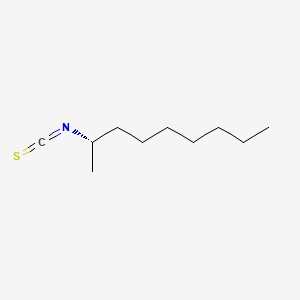


![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)


